molecular formula C14H11FN2O3 B5846144 N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide

N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5846144
M. Wt: 274.25 g/mol
InChI Key: QPTMNZPMNRLXKZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide typically involves the following steps:

    Amidation: The resulting 3-methyl-2-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 2-fluoroaniline to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation reactions to ensure higher yields and purity.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: N-(2-fluorophenyl)-3-methyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    N-(2-fluorophenyl)-3-methyl-2-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N-(2-chlorophenyl)-3-methyl-2-nitrobenzamide: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness: N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-9-5-4-6-10(13(9)17(19)20)14(18)16-12-8-3-2-7-11(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTMNZPMNRLXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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